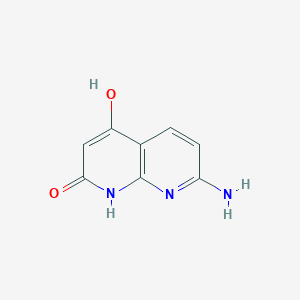

7-Amino-1,8-naphthyridine-2,4-diol

Beschreibung

Historical Context and Evolution of 1,8-Naphthyridine (B1210474) Chemistry

The synthesis of 1,8-naphthyridines was first reported in 1927. nih.gov Early research laid the groundwork for the development of nalidixic acid, a foundational antibacterial agent, which brought the therapeutic potential of the 1,8-naphthyridine core to the forefront. nih.govwikipedia.org Over the decades, synthetic methodologies have evolved, with the Friedländer annulation being a classical and revisited approach to constructing the naphthyridine ring system. nih.govorganic-chemistry.orgrsc.org Modern synthetic chemistry has introduced more efficient and environmentally friendly methods, including microwave-assisted and catalyst-free reactions, to generate diverse derivatives. researchgate.net

Structural Significance of the 1,8-Naphthyridine Core for Advanced Applications

The 1,8-naphthyridine scaffold is a planar, aromatic system. ontosight.ainih.gov The presence and positions of the two nitrogen atoms in the bicyclic structure create a unique electronic distribution and the ability to act as a bidentate ligand, forming stable complexes with metal ions. wikipedia.orgnih.gov This property is crucial for its application in catalysis and materials science. nih.gov Furthermore, the rigid scaffold allows for the precise spatial orientation of various functional groups, which is key to its diverse biological activities. These activities include antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. exlibrisgroup.comnih.govnih.gov

Positioning of 7-Amino-1,8-naphthyridine-2,4-diol within the Naphthyridine Family

This compound is a specific derivative within the vast naphthyridine family. ontosight.ai Its structure features an amino group at the 7-position and two hydroxyl groups at the 2- and 4-positions. sigmaaldrich.comuni.lu This substitution pattern is significant as the amino group can act as a hydrogen bond donor and a site for further chemical modification, while the hydroxyl groups can participate in tautomerism, potentially existing in keto forms. sigmaaldrich.com The presence of these functional groups is expected to influence the molecule's solubility, electronic properties, and biological interactions. ontosight.ai While extensive research on this specific compound is not widely published, its structural motifs are found in other biologically active naphthyridines. For instance, various amino-substituted naphthyridines have been investigated for their analgesic and anti-inflammatory properties. nih.gov Similarly, dihydroxy-naphthyridine derivatives have been synthesized and studied. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₃O₂ |

| IUPAC Name | 7-amino-4-hydroxy benthamdirect.comuni.lunaphthyridin-2(1H)-one |

| InChI Key | YKWBJEGNZIUWLI-UHFFFAOYSA-N |

Table based on data from Sigma-Aldrich and PubChem. sigmaaldrich.comuni.lu

Overview of Key Academic Research Directions for the Naphthyridine Scaffold

Current research on the 1,8-naphthyridine scaffold is vibrant and multifaceted. Key areas of investigation include:

Medicinal Chemistry: A primary focus remains on the development of novel therapeutic agents. This includes the design of new anticancer drugs, with some derivatives showing potent activity against various tumor cell lines. benthamdirect.comnih.gov There is also significant interest in developing new antimicrobial agents to combat drug-resistant pathogens, as well as antiviral, anti-inflammatory, and neuroprotective compounds. exlibrisgroup.comnih.govrsc.org

Materials Science: The unique photophysical and coordination properties of 1,8-naphthyridines make them attractive for applications in materials science. nih.gov Research is ongoing into their use as fluorescent probes, in the development of organic light-emitting diodes (OLEDs), and as ligands in catalysis. nih.gov

Synthetic Methodology: Chemists continue to explore novel and more efficient ways to synthesize and functionalize the 1,8-naphthyridine core. organic-chemistry.orgresearchgate.net This includes the development of green chemistry approaches and methods for creating complex, multifunctional derivatives. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-amino-4-hydroxy-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-2-1-4-5(12)3-7(13)11-8(4)10-6/h1-3H,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWBJEGNZIUWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CC(=O)N2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715682 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-91-8 | |

| Record name | 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization of 7 Amino 1,8 Naphthyridine 2,4 Diol and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like 7-Amino-1,8-naphthyridine-2,4-diol and its derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY, HSQC, and HMBC, allows for the complete assignment of proton (¹H) and carbon (¹³C) signals. researchgate.net

For instance, in substituted 1,8-naphthyridines, the chemical shifts and coupling constants of the aromatic protons provide crucial information about the substitution pattern on the naphthyridine core. The ¹H NMR spectrum of the parent 1,8-naphthyridine (B1210474) shows distinct signals for its six protons. chemicalbook.com In derivatives, the presence of amino and hydroxyl groups in this compound significantly influences the electronic environment of the neighboring protons, leading to characteristic shifts in their NMR signals.

Temperature-dependent ¹H-NMR studies on some bis-naphthalimide derivatives have revealed coalescence of aromatic proton signals, indicating dynamic processes at play. mdpi.com While not directly on the target molecule, this highlights the utility of variable temperature NMR in studying the conformational dynamics of related heterocyclic systems. The analysis of heteronuclear coupling constants, such as ¹JCF and ³JHF, can also provide valuable structural information in fluorinated derivatives. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Naphthyridine Derivatives

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |

| 2-phenyl-7-methyl-1,8-naphthyridine derivative | DMSO-d6 | 8.56 (d, 1H), 8.30 (d, 1H), 8.10 (d, 1H), 7.62 (d, 1H) | 168.93, 162.82, 158.76, 156.18, 150.95, 146.42, 143.25, 137.86, 134.47, 133.49, 130.11, 129.12, 128.23, 127.96, 125.96, 123.19, 119.09, 116.89, 107.27, 22.19 | researchgate.net |

| N,N′-(1,4-phenylene)-bis(1,8-naphthalimide) | TFA-d | 8.88 (d, 4H), 8.52 (d, 4H), 7.97 (t, 4H), 7.72 (s, 4H) | 167.1, 136.6, 135.5, 133.5, 132.0, 130.0, 128.5, 127.2, 120.9 | mdpi.com |

Note: This table presents data for related structures due to the limited availability of specific NMR data for this compound in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would provide a highly accurate mass measurement, distinguishing it from other isomers or compounds with the same nominal mass.

The predicted monoisotopic mass for this compound (C₈H₇N₃O₂) is 177.05383 Da. uni.lu HRMS analysis of synthesized derivatives confirms their molecular structure by matching the experimentally determined mass to the calculated mass with a high degree of accuracy. sci-hub.seacs.org For example, in the characterization of two new 1,8-naphthalimide-based fluorophores, HRMS was used alongside NMR and FT-IR to confirm their chemical structures. sci-hub.se

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 178.06111 |

| [M+Na]⁺ | 200.04305 |

| [M-H]⁻ | 176.04655 |

| [M+NH₄]⁺ | 195.08765 |

| [M+K]⁺ | 216.01699 |

| [M+H-H₂O]⁺ | 160.05109 |

| [M+HCOO]⁻ | 222.05203 |

| [M+CH₃COO]⁻ | 236.06768 |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Analysis of Hydrogen Bonding Networks within Crystalline Structures

The presence of amino and hydroxyl groups in this compound makes it highly susceptible to forming extensive hydrogen bonding networks. X-ray crystallographic analysis can reveal the intricate details of these interactions, including both intramolecular and intermolecular hydrogen bonds. youtube.comnih.gov These hydrogen bonds play a significant role in the stability and packing of the molecules in the crystal lattice. researchgate.netnih.gov For example, in the crystal structure of 2-Amino-7-chloro-1,8-naphthyridine, intermolecular N—H⋯N hydrogen bonds lead to the formation of a dimer structure. researchgate.net

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment.

FTIR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. For example, the N-H stretching vibrations of the amino group, the O-H stretching of the hydroxyl groups, and the C=O stretching of the diol form would appear at specific frequencies. The vibrational frequencies of the 1,8-naphthyridine ring system would also be present. researchgate.net The analysis of these spectra can confirm the presence of key functional groups and provide insights into hydrogen bonding interactions, as these can cause shifts in the vibrational frequencies. researchgate.netnih.gov

Table 3: General Expected FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 |

| N-H (amino) | Stretching | 3300 - 3500 |

| C=O (keto form) | Stretching | 1650 - 1750 |

| C=N (naphthyridine ring) | Stretching | 1620 - 1680 |

| C=C (aromatic ring) | Stretching | 1450 - 1600 |

| N-H (amino) | Bending | 1550 - 1650 |

| C-N | Stretching | 1250 - 1350 |

| C-O | Stretching | 1000 - 1260 |

Note: These are general expected ranges and the actual frequencies can be influenced by the specific molecular environment and intermolecular interactions.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of molecules. The UV-Visible absorption spectrum of this compound would reveal the wavelengths of light that the molecule absorbs, corresponding to electronic transitions from the ground state to excited states. The presence of the amino and hydroxyl substituents on the 1,8-naphthyridine core is expected to influence the absorption maxima. rsc.org

Many 1,8-naphthyridine derivatives are known to be fluorescent, meaning they re-emit absorbed light at a longer wavelength. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. nih.govbeilstein-journals.org For instance, amino-substituted 1,8-naphthalimides are typically yellow and exhibit green fluorescence. nih.govbeilstein-journals.org The study of the photophysical properties of this compound and its derivatives is crucial for understanding their potential applications in areas such as fluorescent probes and materials science. sci-hub.senih.gov

Table 4: Photophysical Properties of a Representative Amino-Substituted Naphthalimide Derivative

| Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) | Fluorescence Lifetime (ns) | Reference |

| Nonpolar solvents | ~400 | ~500 | ~7 | nih.gov |

Note: This data is for a related 4-amino-1,8-naphthalimide (B156640) derivative and serves as an example of the type of data obtained from these studies.

Computational and Theoretical Investigations of 7 Amino 1,8 Naphthyridine 2,4 Diol

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules like 7-Amino-1,8-naphthyridine-2,4-diol. By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost.

The arrangement of amino and diol substituents on the 1,8-naphthyridine (B1210474) core of this compound provides multiple sites for hydrogen bonding, both intramolecularly and intermolecularly. The prediction of these hydrogen-bonding patterns is crucial as they govern the compound's crystal structure, solubility, and interactions with biological targets.

DFT calculations can be employed to model the potential hydrogen-bonding networks. For instance, in a study of 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, a related compound, DFT calculations could be used to complement X-ray crystallography data by quantifying the energies of the observed N—H···N and N—H···O hydrogen bonds that link molecules into tapes and further into a three-dimensional network. For this compound, DFT could similarly predict the most stable tautomeric forms and the geometry of dimers or larger clusters, revealing the primary interaction motifs. The interaction energies, calculated by comparing the energy of the complex with that of the individual molecules, provide a quantitative measure of the strength of these hydrogen bonds.

While direct DFT studies on the hydrogen-bonding of this compound are not prominent in the literature, the principles are well-established. For example, studies on other heterocyclic systems demonstrate the utility of DFT in elucidating complex hydrogen-bonding patterns.

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data and confirming molecular structures. DFT methods can predict with reasonable accuracy the nuclear magnetic resonance (NMR) chemical shifts and ultraviolet-visible (UV-Vis) absorption spectra.

For this compound, calculating the ¹H and ¹³C NMR chemical shifts would involve optimizing the molecular geometry and then applying a DFT functional and basis set (such as B3LYP/6-311++G(d,p)) to compute the magnetic shielding tensors. These theoretical shifts, when compared to experimental data, can aid in the definitive assignment of each atom in the molecule.

Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption maxima. This approach calculates the energies of electronic transitions from the ground state to various excited states. For a related class of compounds, 2-amino-4,6-diphenylnicotinonitriles, TD-DFT analysis was used to understand their electronic structure and fluorescence behavior. mdpi.com A similar approach for this compound would identify the key molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) and predict the wavelengths of maximum absorption (λmax), which are critical for understanding the compound's photophysical properties.

Table 1: Hypothetical Spectroscopic Data for this compound based on General DFT Principles

| Parameter | Predicted Value Range | Computational Method |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | 6.0 - 8.5 (aromatic), 5.0-7.0 (amino), 9.0-12.0 (hydroxyl) | GIAO-DFT |

| ¹³C NMR Chemical Shift (ppm) | 100 - 160 | GIAO-DFT |

Note: This table is illustrative and not based on published experimental or calculated data for this specific compound.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, helping to elucidate reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For the synthesis of 1,8-naphthyridine derivatives, such as the Friedländer reaction, DFT can be used to model the reaction pathway. rsc.org

In the context of this compound, DFT could be used to study its synthesis or its reactivity in further chemical transformations. By calculating the activation energies associated with different possible pathways, researchers can predict which reaction conditions are most likely to be successful. For example, in the synthesis of pyrrolo[1',5'-a]-1,8-naphthyridine compounds, DFT calculations were used to study the reaction mechanisms. nih.gov This type of analysis provides insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents. This is particularly important for understanding how the solvent affects the equilibrium between different tautomers or the stability of intermolecular hydrogen bonds. For instance, a study on 1,8-naphthyridine derivatives as potential anti-Parkinson's agents used MD simulations to suggest that certain compounds would form stable complexes with their target receptor. rsc.org This highlights how MD can be used to assess the stability of molecular interactions. The explicit inclusion of solvent molecules in the simulation box allows for a detailed analysis of solvent effects on the structure and dynamics of the solute.

Quantum Chemical Analysis of Photophysical Processes (e.g., excitation states, emission pathways)

The photophysical properties of this compound, such as its fluorescence, are governed by the processes that occur after the absorption of light. Quantum chemical methods, particularly TD-DFT, are essential for understanding these processes.

Following the initial excitation to a higher electronic state, a molecule can relax through various pathways, including fluorescence, phosphorescence, or non-radiative decay. TD-DFT can be used to calculate the energies and properties of the relevant excited states (e.g., singlet and triplet states). Studies on 4-amino-1,8-naphthalimides, which share some structural similarities, have shown that their photophysical behavior is strongly dependent on the nature of the amino group and the polarity of the medium. rsc.orgnih.gov A theoretical investigation of this compound would involve mapping the potential energy surfaces of the excited states to identify the most likely emission pathways and to understand the factors that influence the quantum yield of fluorescence.

Table 2: Key Photophysical Parameters Investigated by Quantum Chemistry

| Parameter | Description | Relevance |

|---|---|---|

| Excitation Energy | Energy required to promote an electron to a higher energy level. | Corresponds to the absorption wavelength. |

| Emission Energy | Energy released upon relaxation from an excited state to the ground state. | Corresponds to the fluorescence wavelength. |

| Stokes Shift | The difference between the absorption and emission maxima. | Indicates the extent of structural relaxation in the excited state. |

Quantitative Structure-Activity Relationships (QSAR) based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation with the observed activity.

For a class of compounds like 1,8-naphthyridine derivatives, QSAR studies have been successfully applied to understand their anticancer and other biological activities. researchgate.netnih.gov In these studies, various molecular descriptors are calculated, which can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic fields).

A QSAR study involving this compound would require a dataset of related naphthyridine derivatives with measured biological activity. The calculated descriptors for these compounds would then be used to build a model that could predict the activity of new, untested derivatives. For example, a QSAR study on 1,8-naphthyridin-4-ones as inhibitors of photosystem II found that the position, size, and polarity of substituents were key factors controlling their activity. acs.org This type of information is invaluable for the rational design of more potent and selective compounds.

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological (2D) | Molecular Connectivity Indices, Wiener Index | Atomic connectivity and branching. |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |

Reactivity Profiles and Mechanistic Studies of 7 Amino 1,8 Naphthyridine 2,4 Diol

Electrophilic and Nucleophilic Reaction Pathways of the Naphthyridine System

The 1,8-naphthyridine (B1210474) ring system possesses a unique electronic structure that makes it susceptible to both electrophilic and nucleophilic attacks, with the positions of attack being heavily influenced by the existing substituents.

Electrophilic Attack: The 1,8-naphthyridine nucleus is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms. However, the 7-amino group is a powerful activating group, donating electron density to the ring system via resonance. This effect preferentially increases the electron density at the ortho and para positions relative to the amino group (C6 and C8, though C8 is a ring nitrogen). Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be directed primarily to the C6 position. The C3 and C5 positions are also potential sites for electrophilic attack, though to a lesser extent.

Nucleophilic Attack: The electron-deficient nature of the naphthyridine rings makes them susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogens (C2, C4, C5, C7). In the case of unsubstituted 1,8-naphthyridine, nucleophilic attack by reagents like potassium amide in liquid ammonia (B1221849) has been shown to occur at the C2 position. wur.nl For 7-Amino-1,8-naphthyridine-2,4-diol, the C2 and C4 positions are already substituted with hydroxyl/oxo groups. If these groups were converted to better leaving groups (e.g., chloro groups), they would be prime sites for nucleophilic aromatic substitution (SNAr). The amino group at C7 can also be displaced under certain harsh reaction conditions. The reactivity towards nucleophiles is enhanced by the electron-withdrawing nature of the ring nitrogens. wur.nl

Table 1: Predicted Reactivity at Ring Positions of this compound

| Position | Predicted Susceptibility to Electrophilic Attack | Predicted Susceptibility to Nucleophilic Attack | Rationale |

|---|---|---|---|

| C2 | Low | High (if derivatized) | Site of an oxo group, making it electron-deficient and a potential site for nucleophilic substitution if converted to a leaving group. |

| C3 | Moderate | Low | Adjacent to electron-withdrawing groups (C2-oxo, C4-OH, N8), but less activated than other positions. |

| C4 | Low | High (if derivatized) | Substituted with a hydroxyl group, making it a target for nucleophilic substitution if converted to a leaving group. |

| C5 | Moderate | Moderate | Meta to the activating amino group but activated by N1 and N8. |

Tautomerism and Prototropic Equilibria of Hydroxy- and Amino-Substituted Naphthyridines

Prototropic tautomerism is a fundamental characteristic of this compound, significantly influencing its structure, stability, and reactivity. The presence of both hydroxyl and amino groups allows for complex equilibria.

Keto-Enol Tautomerism: Hydroxy-substituted nitrogen heterocycles, particularly those with hydroxyl groups at the C2 and C4 positions (alpha and gamma to a ring nitrogen), exist in a dynamic equilibrium between their enol (-OH) and keto (=O) forms. masterorganicchemistry.comfrontiersin.org For 1,8-naphthyridines, the keto form (often referred to as a naphthyridinone) is generally more stable. The systematic IUPAC name for the compound, 7-amino-4-hydroxy nih.govorganic-chemistry.orgnaphthyridin-2(1H)-one, confirms that the C2-hydroxyl group exists predominantly as a carbonyl group, forming an amide-like pyridinone ring. sigmaaldrich.comuni.lu The C4-hydroxyl group can also exhibit this tautomerism, but the 2-oxo form is the most commonly represented stable tautomer. This equilibrium is crucial as the keto and enol forms have different chemical properties; for instance, the enol is more aromatic, while the keto form has a nucleophilic oxygen. epa.govlibretexts.org

Amino-Imino Tautomerism: The exocyclic amino group at C7 can undergo tautomerization to an imino form (=NH). mun.ca This involves the migration of a proton from the amino group to the ring nitrogen at N8. nih.govexlibrisgroup.com While the amino form is typically the major tautomer for most amino-substituted heterocycles in solution, the imino form can be populated, and its existence can be critical in certain reactions and biological interactions. rsc.orgrsc.org The relative stability of these tautomers can be influenced by solvent polarity and pH.

Table 2: Major Tautomeric Equilibria for this compound

| Equilibrium Type | Description | Predominant Form | Notes |

|---|---|---|---|

| C2 Position (Amide-Imidic Acid) | Equilibrium between the 2-oxo (lactam) and 2-hydroxy (lactim) forms. | 2-Oxo (amide/naphthyridinone) | The amide form is significantly more stable, as indicated by the compound's IUPAC name. sigmaaldrich.comuni.lu |

| C4 Position (Keto-Enol) | Equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. | 4-Hydroxy (enol) | Generally favored to maintain aromaticity in the second ring, though the keto form can exist. |

Acid-Base Properties and Protonation/Deprotonation Behavior

The structure of this compound contains multiple sites that can participate in acid-base reactions.

Protonation: The molecule is basic due to the lone pairs of electrons on the nitrogen atoms. The two pyridine (B92270) ring nitrogens (N1 and N8) and the exocyclic amino group (C7-NH2) are the primary sites of protonation. Computational and experimental studies on related 2-amino-1,8-naphthyridines show that the N1 nitrogen is the most favorable site for protonation. nih.govnih.gov The pKa of the conjugate acid of the parent 2-amino-1,8-naphthyridine is around 6.3. nih.gov Protonation at N1 is favored over N8 due to the electronic influence of the substituents. The exocyclic amino group is less basic than the ring nitrogens.

Deprotonation: The hydroxyl groups at C2 and C4 are acidic and can be deprotonated by a base. wikipedia.org The acidity of these protons is enhanced by the electron-withdrawing nature of the heterocyclic ring. The C4-OH proton is expected to be the most acidic of the hydroxyl protons. In the predominant 2-oxo tautomer, the N1-H proton is also acidic (pKa similar to amides) and can be removed by a strong base. libretexts.org The ability to exist as either a cation or an anion depending on the pH makes the molecule amphiprotic.

Table 3: Predicted Acid-Base Properties

| Site | Type | Predicted pKa | Notes |

|---|---|---|---|

| N1 | Basic (Protonation site) | ~6-7 (for conjugate acid) | Considered the most basic site based on studies of similar naphthyridines. nih.govnih.gov |

| N8 | Basic (Protonation site) | < 6 (for conjugate acid) | Less basic than N1 due to proximity to the electron-donating amino group. |

| C7-NH2 | Basic (Protonation site) | ~3-4 (for conjugate acid) | Less basic than the ring nitrogens, typical for aromatic amines. |

| C4-OH | Acidic (Deprotonation site) | ~8-10 | Acidity is comparable to phenols but influenced by the heterocyclic ring. |

Heterocyclic Ring Opening and Rearrangement Reactions

While stable under most conditions, the 1,8-naphthyridine ring system can undergo cleavage or rearrangement under specific, often strenuous, circumstances.

Ring Opening: Ring-opening reactions of the 1,8-naphthyridine core are not common but can be induced. For instance, some bicyclic amino compounds can undergo ring-opening/ring-closure rearrangements. acs.org Such reactions typically require significant energy input or specific reagents to break the aromaticity of the heterocyclic system. For this compound, cleavage might theoretically be initiated by strong oxidation or reduction that disrupts the aromatic system, followed by hydrolysis, but this is not a characteristic reaction pathway.

Rearrangement: Molecular rearrangements can sometimes occur in strained heterocyclic systems. In highly substituted 1,8-naphthalene derivatives, steric strain between substituents in the peri-positions (1 and 8) can lead to unusual rearrangements and even disruption of the aromatic core under mild conditions. nih.gov Given the substitution pattern in this compound, particularly the proximity of the C7-amino and N8-lone pair, strain-induced rearrangements, while not documented for this specific molecule, remain a theoretical possibility under certain reaction conditions.

Influence of Substituents on Reaction Selectivity and Yield

The reactivity of the this compound core is profoundly dictated by its substituents. The electronic properties of the amino and hydroxyl/oxo groups determine the regioselectivity of reactions and influence the reaction rates.

Activating and Directing Effects:

7-Amino Group: As a strong electron-donating group (EDG), the amino group activates the ring towards electrophilic substitution, primarily at the C6 position (ortho). It also enhances the nucleophilicity of the ring system.

2-Oxo Group: This group acts as an electron-withdrawing group (EWG) through resonance, deactivating the pyridine ring it resides on (the C3 and C5 positions) towards electrophilic attack. It also makes the C2 position itself more susceptible to nucleophilic attack if it were converted to a leaving group.

4-Hydroxyl Group: This group can act as an electron-donating group through resonance, activating the ring. Its deprotonated form (phenoxide) is an even more powerful activator.

Table 4: Summary of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-1,8-naphthyridine |

Coordination Chemistry and Metallosupramolecular Applications

Synthesis and Characterization of Metal Complexes with 1,8-Naphthyridine (B1210474) Ligands

The synthesis of metal complexes involving 1,8-naphthyridine-based ligands is a well-established area of coordination chemistry. Generally, these complexes are prepared through the reaction of a 1,8-naphthyridine derivative with a suitable metal salt in an appropriate solvent. The specific conditions, such as temperature and solvent, are tailored to the reactivity of the ligand and the desired coordination geometry of the metal ion. asianpubs.orgnih.gov For instance, substituted 1,8-naphthyridines have been reacted with acetates of Ni(II), Cu(II), and Zn(II) to yield complexes with definite compositions. asianpubs.org Similarly, ruthenium complexes have been synthesized using various 2-phenyl-1,8-naphthyridine (B10842077) derivatives. electronicsandbooks.com

The characterization of these complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is typically employed:

Elemental Analysis: To confirm the empirical formula of the complex. asianpubs.org

Spectroscopic Methods:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H, O-H). asianpubs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. Proton and carbon-13 NMR provide information about the ligand's environment upon coordination. nih.govelectronicsandbooks.com

Electronic (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides insights into the coordination geometry and the nature of the metal-ligand bonding. asianpubs.org

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons and thus the oxidation state and spin state of the metal center. asianpubs.org

The table below summarizes examples of characterized metal complexes with different 1,8-naphthyridine ligands, showcasing the diversity of metals and ligand types studied.

| Ligand | Metal Ion(s) | Complex Formula/Type | Characterization Techniques | Reference |

| 2-hydroxy-1,8-naphthyridine-3-carboxylic acid hydrazide (HNch) | Ni(II), Cu(II), Zn(II) | [M(HNCh)₂] | Elemental Analysis, IR, Electronic Spectra, Magnetic Studies, ESR, NMR | asianpubs.org |

| 2-phenyl-1,8-naphthyridine | Ru(II) | [Ru(CO)₂Cl₂(η¹-napy)₂] | Elemental Analysis, NMR | electronicsandbooks.com |

| 2,7-di(phenylazo)-1,8-naphthyridine | Ru | Dinuclear complex | Not specified in abstract | rsc.org |

| 1,8-naphthyridine (napy) | Ni(I.5) | Not specified in abstract | Not specified in abstract | acs.org |

| N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane | Cu(I) | [Cu₂(MeCN)₂(tBuN6)][BF₄]₂ | NMR, IR, Mass Spectrometry | nih.gov |

| 5,7-dimethyl-1,8-naphthyridin-2-amine | Cd(II) | [Cd(C₁₀H₁₁N₃)₂(NO₃)₂] | X-ray Crystallography | nih.gov |

Coordination Modes of 7-Amino-1,8-naphthyridine-2,4-diol with Transition Metal Ions

The 1,8-naphthyridine scaffold is a versatile ligand capable of adopting several coordination modes due to the geometric arrangement of its two nitrogen donors. electronicsandbooks.comnih.gov The specific mode depends on factors like the metal ion's preference for coordination number and geometry, the reaction conditions, and the presence of substituents on the naphthyridine ring. For this compound, the presence of amino (-NH₂) and hydroxyl (-OH) groups in addition to the two ring nitrogens introduces further possibilities for complexation.

The primary coordination modes for 1,8-naphthyridine ligands are:

Monodentate: The ligand coordinates to a single metal center through one of its ring nitrogen atoms. This can occur when the metal center is sterically hindered or when a strong coordinating solvent is present. electronicsandbooks.comresearchgate.net

Bidentate (Chelating): The two nitrogen atoms of the naphthyridine ring coordinate to the same metal center, forming a stable four-membered chelate ring. This is a very common coordination mode. electronicsandbooks.comnih.govresearchgate.net

Bidentate (Bridging): The ligand bridges two different metal centers, with each nitrogen atom coordinating to a separate metal. This mode is crucial for the formation of dinuclear or polynuclear complexes and coordination polymers. electronicsandbooks.comresearchgate.netacs.org

For This compound , the additional functional groups allow for more complex interactions, potentially leading to polydentate coordination.

Tridentate Coordination: The ligand could act as a tridentate ligand. For example, it could coordinate through both ring nitrogens and the exocyclic amino group, or through one ring nitrogen, the amino group, and a deprotonated hydroxyl group. The ability of amino acids to act as tridentate ligands is well-documented, involving the amino group, the carboxylate group, and a side-chain donor. nih.govwikipedia.org By analogy, the amino and hydroxyl groups on the naphthyridine ring can enhance its coordination versatility.

Polydentate Coordination: In its deprotonated form, this compound could potentially act as a multidentate ligand, bridging multiple metal centers and facilitating the assembly of complex supramolecular structures or metal-organic frameworks.

The specific coordination mode adopted by this compound with a given transition metal ion would need to be confirmed experimentally, but its structure suggests a rich and varied coordination chemistry.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). core.ac.uknih.gov The modular nature of MOFs allows for the rational design of materials with tailored porosity, surface area, and functionality for applications in gas storage, separation, and catalysis. nih.govnih.gov

This compound is a promising candidate for use as an organic linker in the synthesis of MOFs and coordination polymers for several reasons:

Rigid Backbone: The planar and rigid 1,8-naphthyridine core can provide structural integrity to the resulting framework.

Multiple Coordination Sites: As discussed, the ligand possesses multiple potential binding sites (ring nitrogens, amino group, hydroxyl groups). This multivalency is essential for forming extended one-, two-, or three-dimensional networks. core.ac.uk

Functionalization: The amino group (-NH₂) is a particularly valuable functional group in MOF design. It can act as a coordination site, a basic site for catalysis, or a point for post-synthetic modification. nih.gov Amino-functionalized MOFs have shown enhanced properties, for instance, in photocatalytic hydrogen production and selective CO₂ capture. nih.govmdpi.com

The self-assembly of this compound with suitable metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) under solvothermal or other conditions could lead to the formation of novel MOFs. frontiersin.org The resulting frameworks might exhibit interesting properties stemming from both the metal centers and the functionalized organic linker. The bridging coordination capability of the naphthyridine unit is key to extending the structure into a coordination polymer. electronicsandbooks.com

Catalytic Applications of Naphthyridine-Metal Complexes in Organic Transformations

Metal complexes supported by 1,8-naphthyridine ligands have demonstrated significant catalytic activity in a variety of organic transformations. researchgate.net The ligand's role is often to stabilize the metal center in a specific oxidation state and coordination environment, thereby tuning its reactivity. The electron-donating properties of the naphthyridine ring can influence the catalytic cycle.

Examples of catalytic applications involving naphthyridine-metal complexes include:

Hydrogenation and Hydroformylation: Ruthenium complexes with 2-phenyl-1,8-naphthyridine ligands have been tested as catalysts for the hydroformylation of styrene. electronicsandbooks.com Other naphthyridine complexes have been used in transfer hydrogenation reactions. nih.gov

Oxidation Reactions: Dinuclear ruthenium-naphthyridine complexes have been studied for the catalytic oxidation of alcohols and the epoxidation of alkenes like trans-stilbene. rsc.org

Carbon-Carbon Coupling Reactions: A palladium complex containing a 2-ferrocenyl-1,8-naphthyridine ligand was shown to catalyze the methoxycarbonylation of styrene. researchgate.net

Click Chemistry: Dicopper(I) complexes supported by dinucleating naphthyridine ligands have been used to study the mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click" reaction. acs.org

The table below provides a summary of reported catalytic applications for various naphthyridine-metal complexes.

| Metal Complex | Type of Reaction | Substrate | Reference |

| Ruthenium-2-phenyl-1,8-naphthyridine | Hydroformylation | Styrene | electronicsandbooks.com |

| Ruthenium-naphthyridine | Alcohol Oxidation, Alkene Epoxidation | Alcohols, trans-stilbene | rsc.org |

| Palladium-2-ferrocenyl-1,8-naphthyridine | Methoxycarbonylation | Styrene | researchgate.net |

| Rhodium, Iridium, Nickel, Copper complexes | Various useful transformations | Not specified | researchgate.net |

| Dicopper(I)-naphthyridine | Azide-Alkyne Cycloaddition (CuAAC) | Alkynes, Organic Azides | acs.org |

Given these precedents, complexes of this compound could be explored as catalysts. The amino and hydroxyl groups could further modulate the electronic properties of the metal center or participate directly in the catalytic mechanism, for example, through proton transfer or by acting as an ancillary binding site for the substrate.

Luminescent Properties of Metal Chelates for Optoelectronic Applications

Many 1,8-naphthyridine derivatives and their metal complexes exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them attractive for applications in optoelectronics. researchgate.net Their utility in devices like organic light-emitting diodes (OLEDs) has been noted. researchgate.net

The luminescence in these systems often arises from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intraligand (π-π*) transitions. The formation of a metal chelate can significantly enhance the luminescence quantum yield and tune the emission wavelength compared to the free ligand.

Key factors for developing luminescent metal chelates with this compound include:

Choice of Metal Ion: Closed-shell d¹⁰ metal ions such as Zn(II) and Cd(II) are frequently used to construct luminescent complexes. frontiersin.org When chelated, they can prevent non-radiative decay pathways of the ligand's excited state, leading to enhanced fluorescence.

Ligand Design: The rigid, aromatic structure of the naphthyridine core provides a good platform for luminescence. The amino and hydroxyl substituents can further influence the electronic structure and the resulting emission properties.

Coordination Geometry: The rigidity of the resulting metal chelate is crucial. A rigid structure minimizes vibrational and rotational modes that can lead to non-radiative deactivation of the excited state, thus enhancing luminescence.

MOFs constructed from amino-functionalized ligands and d¹⁰ metal ions have been shown to exhibit outstanding fluorescence properties and can function as chemical sensors. frontiersin.org Therefore, metal chelates and coordination polymers of this compound, particularly with zinc or cadmium, are expected to possess favorable luminescent properties for potential use in sensing, bio-imaging, or as emissive materials in optoelectronic devices.

Supramolecular Chemistry and Advanced Materials Science

Engineering of Self-Assembling Systems through Directed Hydrogen Bonding

The inherent hydrogen-bonding capabilities of the 7-Amino-1,8-naphthyridine-2,4-diol framework are fundamental to its use in supramolecular chemistry. The amino group and hydroxyl groups, along with the ring nitrogen atoms, act as hydrogen bond donors and acceptors, directing the assembly of molecules into ordered, higher-order structures. This process of molecular self-assembly is crucial for the bottom-up fabrication of novel materials.

In the crystal structure of a closely related compound, 7-Amino-1,8-naphthyridin-2(1H)-one, molecules are linked into one-dimensional tapes through a network of N—H···N and N—H···O hydrogen bonds. nih.gov This demonstrates the capacity of the naphthyridine core to form predictable, extended architectures. The ability to form specific hydrogen bonding patterns also allows derivatives of 2-amino-1,8-naphthyridine to act as synthetic receptors, selectively binding to other molecules, such as the nucleobase guanine, through complementary hydrogen bond interactions. researchgate.net This biomimetic approach is a cornerstone of designing systems for molecular recognition and self-assembly. The 2,7-diamino-1,8-naphthyridine derivative is recognized as a particularly useful building block for creating these intricate supramolecular systems. illinois.edu

Intermolecular π-π Stacking Interactions in Supramolecular Architectures

In the solid state, the planar naphthyridine rings can stack upon one another, further organizing the structure in three dimensions. For 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, a distinct π-π stacking interaction is observed between the 1,8-naphthyridine (B1210474) ring systems. nih.gov The specific geometry of these interactions is crucial for the stability of the crystal lattice.

| Interaction Parameter | Measured Value (Å) |

| Interplanar Distance | 3.246 (1) |

| Centroid-Centroid Distance | 3.825 (2) |

| Data for 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. nih.gov |

These stacking interactions, in conjunction with hydrogen bonding, create a robust three-dimensional network, highlighting the cooperative nature of non-covalent forces in designing crystalline materials. nih.gov

Naphthyridine-Based Components for Optoelectronic Devices

The favorable electronic and photophysical properties of the 1,8-naphthyridine scaffold have positioned it as a promising component in the development of advanced optoelectronic devices. ontosight.aiacs.org Derivatives are being explored as organic semiconductors, leveraging their ability to transport charge carriers and interact with light. rsc.org Their high thermal stability and capacity for high fluorescence quantum yields make them suitable for demanding applications like light-emitting diodes and solar cells. researchgate.net

Design and Synthesis of Fluorescent Probes and Dyes

The 1,8-naphthyridine core is an excellent platform for designing fluorescent molecules. Its rigid, planar structure and tunable electronic properties allow for the creation of dyes and probes with specific absorption and emission characteristics. By chemically modifying the naphthyridine ring, researchers can fine-tune these properties for various applications. researchgate.net

A key strategy involves creating Schiff-base derivatives, which can exhibit high selectivity and sensitivity towards specific metal ions. For example, a probe based on 1,8-naphthyridine and naphthalimide was designed to detect aluminum ions (Al³⁺) with a significant increase in fluorescence intensity upon binding. researchgate.net The synthesis of these complex molecules is often achieved through methods like the Friedländer annulation, which provides a versatile route to a wide range of substituted naphthyridines. nih.govorganic-chemistry.org

Performance in Light-Emitting Diode (LED) Constructs

Naphthyridine derivatives have demonstrated significant potential as emitter and electron-transport materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net A series of n-type conjugated 1,8-naphthyridine oligomers have been synthesized and shown to have high glass-transition and decomposition temperatures, reversible electrochemical reduction, and high electron affinities, which are all desirable properties for OLED materials. researchgate.net

These materials can be engineered to emit light across the visible spectrum, from blue to yellow. researchgate.net When incorporated into single-layer, non-doped OLED devices, these naphthyridine-based emitters have shown impressive performance.

| Emitter Color | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Voltage for High Brightness |

| Yellow | 250 | 1.2 | - |

| White-Pink | 400 | 0.6 | 4 V |

| Performance data for OLEDs using 1,8-naphthyridine oligomers as emitters. researchgate.net |

These results underscore the potential of 1,8-naphthyridine derivatives for developing high-performance OLEDs for displays and solid-state lighting. researchgate.net

Efficiency in Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, 1,8-naphthyridine derivatives are being utilized as photosensitizers in dye-sensitized solar cells (DSSCs). nih.gov The function of the dye in a DSSC is to absorb sunlight and inject an electron into a semiconductor material, typically titanium dioxide (TiO₂), thereby generating an electric current.

Ruthenium(II) complexes incorporating 1,8-naphthyridine-based ligands have been developed as effective dyes. The delocalized electronic nature of the naphthyridine moiety helps to lower the energy of the ligand's π* orbital, which extends the absorption spectrum of the dye into the red and near-infrared regions. nih.gov This is advantageous as it allows the solar cell to capture a larger portion of the solar spectrum. When compared to the standard N3 dye, these naphthyridine-based dyes show significantly improved incident photon-to-current efficiencies (IPCE) at wavelengths beyond 625 nm, demonstrating their potential for enhancing the performance of DSSCs. nih.gov

Development of Chemosensors and Biosensors for Specific Analytes

The ability of the 1,8-naphthyridine scaffold to coordinate with metal ions and its favorable fluorescence properties make it an ideal building block for chemosensors. nih.gov These sensors are designed to detect the presence of specific chemical species (analytes) by producing a measurable signal, often a change in fluorescence color or intensity.

Derivatives of 1,8-naphthyridine have been engineered into highly selective and sensitive fluorescent probes for a variety of analytes.

| Sensor Based On | Detected Analyte(s) | Sensing Mechanism |

| 1,8-Naphthyridine Derivative | Zn²⁺, Cu²⁺ | Coordination and hydrolysis-catalyzed fluorescence change. nih.gov |

| 1,8-Naphthyridine-Naphthalimide Schiff Base | Al³⁺ | Inhibition of Photoinduced Electron Transfer (PET), leading to fluorescence enhancement. researchgate.net |

| Naphthalimide Derivative | Co²⁺, F⁻, CN⁻ | "On-off" fluorescence quenching upon binding. mdpi.com |

| Diamino triazine based 1,8-naphthalimide | High pH, Hg²⁺ | Fluorescence quenching via Photoinduced Electron Transfer (PET) or binding-induced dimer detachment. mdpi.com |

The design of these sensors often relies on modulating processes like photoinduced electron transfer (PET). researchgate.netmdpi.com In the absence of the target analyte, the fluorescence is "off" or quenched. Upon binding the analyte, the PET process is inhibited, "turning on" the fluorescence and providing a clear signal. This reactivity-based sensing offers a powerful tool for real-time detection of environmentally and biologically important ions. nih.govrsc.org

Biological Activities and Mechanistic Investigations Excluding Clinical Trials

Mechanisms of Interaction with Nucleic Acids

The 1,8-naphthyridine (B1210474) scaffold is a recognized pharmacophore that interacts with DNA through various mechanisms, ultimately interfering with cellular processes. The unique arrangement of nitrogen atoms and the planar nature of the ring system are key to these interactions.

DNA Base Pair Recognition Mechanisms via Hydrogen Bonding

The structure of 7-Amino-1,8-naphthyridine-2,4-diol, with its amino and diol substituents, provides multiple sites for hydrogen bond donor and acceptor interactions, which are crucial for the specific recognition of DNA base pairs. The 2-amino-1,8-naphthyridine core, for instance, has been shown to preferentially bind to cytosine. This interaction is facilitated by the protonation of a ring nitrogen at near-neutral pH, which creates a hydrogen-bonding alignment (Donor-Donor-Acceptor) that is complementary to that of cytosine (Acceptor-Acceptor-Donor) nih.gov.

Similarly, 2-acylamino-1,8-naphthyridine presents a Donor-Acceptor-Acceptor hydrogen bonding pattern, which is complementary to guanine's Acceptor-Donor-Donor arrangement nih.gov. While direct studies on this compound are limited, its chemical structure suggests a potential to form stable, specific hydrogen bonds with nucleotide bases within the DNA grooves, contributing to its biological activity. The precise recognition pattern would be influenced by the electronic environment created by the diol and amino groups.

Inhibition of DNA Replication Enzymes (e.g., DNA Gyrase, Topoisomerase IV)

A significant body of research has established that 1,8-naphthyridine derivatives are potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV nih.govnih.govresearchgate.net. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antibacterial agents. The first antibacterial agent from this class, nalidixic acid, functions by selectively inhibiting the A subunit of bacterial DNA gyrase, thereby blocking DNA replication nih.gov.

More recent developments have led to a class of compounds known as Novel Bacterial Topoisomerase Inhibitors (NBTIs), which also feature the 1,8-naphthyridine core. The general mechanism of action for these inhibitors involves the formation of a stable ternary complex with the enzyme and DNA nih.govacs.org. This complex traps the enzyme in a state where it has cleaved the DNA, preventing the re-ligation step and leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium.

NBTIs are typically composed of two main parts: a "left-hand side" (LHS) that intercalates into the DNA and a "right-hand side" (RHS) that binds to a pocket in the GyrA or ParC subunit of the enzyme nih.govacs.org. The this compound structure can be considered as a potential LHS, capable of intercalating into DNA and stabilizing the enzyme-DNA cleavage complex. The specific interactions and inhibitory potency would be determined by the complete molecular structure of any larger conjugate it is a part of.

Table 1: Examples of 1,8-Naphthyridine Derivatives and their Target Enzymes

| Compound Class | Specific Example | Target Enzyme(s) | Mechanism of Action |

| Nalidixic Acid Analogues | Nalidixic Acid | DNA Gyrase (Subunit A) | Selective and reversible blockage of DNA replication nih.gov |

| Fluoroquinolones | Gemifloxacin | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication by binding to the enzyme-DNA complex nih.gov |

| Novel Bacterial Topoisomerase Inhibitors (NBTIs) | Gepotidacin | DNA Gyrase, Topoisomerase IV | Dual-targeting inhibition, stabilization of the cleavage complex acs.org |

DNA Intercalation and Stabilization Effects

The planar aromatic ring system of 1,8-naphthyridine derivatives is a key structural feature that allows them to insert between the base pairs of a DNA double helix, a process known as intercalation nih.gov. This insertion leads to a distortion of the DNA structure, which can interfere with the binding of DNA-processing enzymes and affect DNA replication and transcription.

While the term "naphthalimide" is often associated with potent DNA intercalators, it is important to note that 1,8-naphthyridine has a distinct chemical structure nih.govnih.govmdpi.comresearchgate.net. However, the planar nature of the 1,8-naphthyridine core itself facilitates π–π stacking interactions with the DNA bases. Crystallographic studies of a related compound, 7-Amino-1,8-naphthyridin-2(1H)-one, have shown evidence of π–π stacking interactions between the 1,8-naphthyridine rings in the crystal lattice, with an interplanar separation of 3.246 Å nih.gov. This inherent stacking ability is a prerequisite for intercalation into the DNA helix.

The intercalation of this compound would lead to the stabilization of the DNA duplex, which can be measured by an increase in the melting temperature (Tm) of the DNA. This stabilization can prevent the local unwinding of DNA that is necessary for replication and transcription.

Application in Genomic Sequencing Technologies (e.g., Electron Tunneling)

The ability of 1,8-naphthyridine derivatives to recognize specific DNA base pairs has led to their investigation in novel DNA sequencing technologies. One such promising application is in sequencing by electron tunneling. In this method, a recognition molecule is placed in a nanogap between two electrodes, and as a single strand of DNA passes through, the interaction of the recognition molecule with each base generates a unique electrical signal.

Research has shown that 1,8-naphthyridine-2,7-diamine can function as a "universal reader" for Watson-Crick base pairs in such a setup nih.gov. Theoretical and experimental studies, including NMR, have demonstrated that this molecule can form stable triplets with both A:T and G:C base pairs through hydrogen bonding. These distinct interactions are predicted to produce distinguishable electronic signatures for each of the four DNA bases, allowing for rapid and direct sequencing nih.gov. Given the structural similarities, this compound could potentially be adapted for similar applications in next-generation sequencing technologies.

Mechanisms of Anti-Infective Action against Pathogenic Organisms

The interactions of this compound with nucleic acids form the basis of its anti-infective properties, particularly its antibacterial activity.

Antibacterial Activity Mechanisms (e.g., disruption of cell wall synthesis or function)

The primary mechanism of antibacterial action for the 1,8-naphthyridine class of compounds is the inhibition of DNA replication, as detailed in section 8.1.2 nih.gov. By targeting DNA gyrase and topoisomerase IV, these compounds effectively halt bacterial cell division and lead to cell death. This mechanism is distinct from many other classes of antibiotics that target the bacterial cell wall, such as beta-lactams.

While some antimicrobial peptides and other compounds exert their effect by disrupting the bacterial cell wall, leading to cell lysis, the predominant evidence for 1,8-naphthyridine derivatives points towards intracellular targets mdpi.com. The antibacterial effect of these compounds is generally observed against a broad spectrum of both Gram-positive and Gram-negative bacteria, a characteristic of agents that inhibit fundamental cellular processes like DNA replication. The differences in the cell wall structure between Gram-positive and Gram-negative bacteria can affect the penetration of the drug, but the ultimate target remains the intracellular DNA replication machinery mdpi.com.

Antifungal Activity Mechanisms

Derivatives of the 1,8-naphthyridine core structure have demonstrated notable antifungal properties. Research has identified several substituted 1,8-naphthyridines with activity against a range of fungal pathogens. For instance, certain hydrazono and azo derivatives have been found to be active against Aspergillus niger and Candida albicans nih.gov. The mechanism is often linked to the specific substituents on the naphthyridine ring. For example, compounds featuring a 4-chlorophenyl ring attached to a pyrazole or pyrazolinone nucleus showed significant activity, comparable to the standard antifungal griseofulvin nih.gov. Furthermore, heteroaromatic polymers incorporating 4-ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine moieties have exhibited strong inhibitory effects against fungi such as A. niger and Fusarium oxysporum nih.gov. While the precise molecular mechanisms are still under investigation, these findings highlight the potential of the 1,8-naphthyridine scaffold as a basis for developing new antifungal agents.

Table 1: Antifungal Activity of Selected 1,8-Naphthyridine Derivatives

| Derivative Class | Substituents of Note | Fungal Strains Inhibited | Reference |

|---|---|---|---|

| Hydrazono & Azo Derivatives | 4-Chlorophenyl on pyrazolinone/pyrazole nucleus | Aspergillus niger, Candida albicans | nih.gov |

| Heteroaromatic Polymers | 4-Ethoxy-2,7-dicarboxyaldehyde-1,8-naphthyridine | Aspergillus niger, Fusarium oxysporum | nih.gov |

Antiviral Activity Mechanisms

The 1,8-naphthyridine scaffold is a recognized pharmacophore in the development of antiviral agents nih.govnih.gov. Compounds containing this structure have shown a broad spectrum of activity against several viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV) nih.gov. The antiviral efficacy of many 1,8-naphthyridine analogs has been observed in the nanomolar range nih.gov. The mechanism of action often involves the inhibition of viral enzymes crucial for replication. For example, some derivatives function as HIV integrase inhibitors, preventing the integration of viral DNA into the host genome, a critical step in the retroviral life cycle nih.gov. This targeted inhibition underscores the potential for designing highly specific antiviral drugs based on the 1,8-naphthyridine framework.

Antineoplastic Activity Mechanisms

The 1,8-naphthyridine nucleus is a key structural component in numerous compounds with potent antineoplastic activity nih.govnih.gov. The anticancer effects of these derivatives are exerted through various mechanisms, including the induction of apoptosis and cell cycle arrest, by targeting key molecules in cancer signaling pathways nih.govnih.gov.

Key Mechanistic Targets:

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes vital for cancer cell proliferation and survival. These include DNA topoisomerases, receptor tyrosine kinases (such as EGFR and fibroblast growth factor receptors), casein kinase 2, c-Met kinase, and phosphoinositide-dependent kinase 1 (PDK1) nih.gov. For example, the antibacterial agent nalidixic acid, a 1,8-naphthyridine derivative, inhibits the A subunit of bacterial DNA gyrase, and similar DNA-targeting mechanisms are explored for anticancer applications nih.gov.

Cell Cycle Arrest: Certain naphthyridine alkaloids have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, thereby halting the proliferation of cancer cells nih.gov.

Cytotoxicity: Halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxicity against various human tumor cell lines nih.gov.

Table 2: Antineoplastic Activity of Selected 1,8-Naphthyridine Derivatives

| Derivative/Class | Cancer Cell Line | Observed Effect/Activity | Reference |

|---|---|---|---|

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | MIAPaCa (Pancreatic) | IC₅₀ of 0.41 µM | nih.gov |

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 47) | K-562 (Leukemia) | IC₅₀ of 0.77 µM | nih.gov |

| Halogen substituted 1,8-naphthyridine-3-caboxamide (Compound 36) | PA-1 (Ovarian) | IC₅₀ of 1.19 µM | nih.gov |

| 1,8-Naphthyridine-C-3'-heteroaryl derivative (Compound 29) | PA-1 (Ovarian) | IC₅₀ of 0.41 µM | nih.gov |

| Bisleuconothine A (1,7-Naphthyridine alkaloid) | Colon Cancer Cells (HCT116, SW480, etc.) | Inhibition of WNT signaling, G0/G1 cell cycle arrest | nih.gov |

Anti-Inflammatory Mechanisms via Cytokine and Enzyme Modulation

Derivatives of 1,8-naphthyridine have been investigated for their significant anti-inflammatory and analgesic properties nih.govnih.govnih.gov. Their mechanism of action is often tied to the modulation of the inflammatory cascade, including the downregulation of pro-inflammatory cytokines and the inhibition of enzymes associated with inflammation nih.govnih.gov. For example, certain 5-amino nih.govnih.govuni.lutriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides have shown potent anti-inflammatory effects in animal models nih.govnih.gov. Additionally, studies have shown that some 1,8-naphthyridine derivatives can inhibit carbonic anhydrase and alkaline phosphatase, enzymes that are over-expressed in inflammatory conditions like rheumatoid arthritis, suggesting a direct link between enzyme inhibition and anti-inflammatory outcomes nih.gov.

Enzyme Inhibition and Receptor Antagonism Studies

The 1,8-naphthyridine scaffold has proven to be a versatile template for the design of potent enzyme inhibitors and receptor antagonists, targeting a wide range of biological systems nih.govnih.gov.

Enzyme Inhibition: Derivatives have shown inhibitory activity against several classes of enzymes. Notably, certain pyrrolo nih.govnih.gov-naphthyridines are potent dual inhibitors of carbonic anhydrase (isozymes CA-II, IX, XII) and alkaline phosphatase (b-TNAP, c-IAP) nih.gov. The inhibition of these enzymes has therapeutic implications for bone disorders and arthritis nih.gov. Other targets include protein kinases and EGFR, which are crucial in cell signaling and cancer progression nih.govnih.gov.

Table 3: Enzyme Inhibition by 1,8-Naphthyridine Derivatives

| Derivative Class | Enzyme Target | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Pyrrolo nih.govnih.gov-Naphthyridine (Compound 1g) | Carbonic Anhydrase IX (CA-IX) | 0.11 µM | nih.gov |

| Pyrrolo nih.govnih.gov-Naphthyridine (Compound 1a) | Carbonic Anhydrase XII (CA-XII) | 0.32 µM | nih.gov |

| Pyrrolo nih.govnih.gov-Naphthyridine (Compound 1e) | Carbonic Anhydrase II (CA-II) | 0.44 µM | nih.gov |

| Pyrrolo nih.govnih.gov-Naphthyridine (Compound 1e) | Intestinal Alkaline Phosphatase (c-IAP) | 0.107 µM | nih.gov |

| Pyrrolo nih.govnih.gov-Naphthyridine (Compound 1b) | Tissue-Nonspecific Alkaline Phosphatase (b-TNAP) | 0.122 µM | nih.gov |

Receptor Antagonism: Novel 1,8-naphthyridine derivatives have been synthesized that act as beta-adrenergic receptor antagonists nih.gov. These compounds can block both beta(1) and beta(2) receptors, interfering with isoproterenol-induced effects in ventricular myocytes nih.gov. The affinity for these receptors can be modulated by altering substituents on the naphthyridine ring nih.gov. Other research has pointed to derivatives acting as cannabinoid receptor 2 (CB2) agonists and adrenoceptor antagonists, highlighting the scaffold's adaptability for targeting different receptor systems nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of 1,8-naphthyridine derivatives. Research has identified key structural features that influence their efficacy and selectivity.

For Antineoplastic Activity: Cytotoxicity is significantly influenced by substituents at various positions. An aminopyrrolidine group at C-7, a 2'-thiazolyl moiety at N-1, and a carboxy group at C-3 on the 1,8-naphthyridine ring are considered essential for optimal activity nih.gov.

For Beta-Receptor Antagonism: The nature of substituents at the C-7 and C-2 positions dictates the affinity for beta-receptor subtypes. Analogues with a 7-hydroxy-2-piperazine substituent exhibit a higher affinity for beta(1) receptors compared to methoxy (B1213986) derivatives nih.gov. Furthermore, the reduction of a group to a 6-amino derivative can confer beta(2) receptor blocking properties nih.gov.

For Anti-Inflammatory Activity: In a series of nih.govnih.govuni.lutriazolo[4,3-a] nih.govnih.govnaphthyridine-6-carboxamides, the replacement of N-substituted 5-amino groups with alkoxy groups generally resulted in decreased anti-inflammatory activity nih.gov.

For Antimicrobial Activity: The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity against certain strains nih.gov.

These SAR insights are instrumental for the rational design of new, more potent, and selective therapeutic agents based on the 1,8-naphthyridine core.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Complex Naphthyridine Architectures

The synthesis of the 1,8-naphthyridine (B1210474) framework has historically been achieved through well-established reactions. However, the increasing demand for molecular diversity and complexity necessitates the development of more advanced and versatile synthetic methodologies. researchgate.net Future research will pivot towards creating novel pathways that allow for the construction of intricate naphthyridine structures with greater efficiency and control.

Key areas for future synthetic exploration include:

Advanced Catalysis: The use of transition-metal-catalyzed cross-coupling reactions is expected to expand, enabling late-stage functionalization of the naphthyridine core. This allows for the precise introduction of diverse substituents that would be difficult to incorporate using traditional methods.

C-H Activation: Direct C-H activation is a highly sought-after strategy as it offers an atom-economical route to new derivatives, bypassing the need for pre-functionalized starting materials. Developing regioselective C-H functionalization techniques for the 1,8-naphthyridine ring is a major goal.

Multicomponent Reactions (MCRs): Designing novel MCRs that rapidly build the 1,8-naphthyridine skeleton or its analogues from simple precursors is a key objective. researchgate.net This approach enhances synthetic efficiency and allows for the rapid generation of compound libraries for screening purposes. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer improved reaction control, scalability, and often lead to higher yields and shorter reaction times compared to conventional batch processing. researchgate.netnih.gov Their application can be a viable alternative to traditional condensation reactions. researchgate.net

| Research Direction | Key Techniques | Potential Advantages |

| Complex Architectures | Metal-Catalyzed Cross-Coupling, C-H Activation | Late-stage functionalization, atom economy |

| Diversity Generation | Multicomponent Reactions (MCRs) | High efficiency, rapid library synthesis |

| Process Optimization | Flow Chemistry, Microwave Irradiation | Improved yields, scalability, reduced time |

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry is an increasingly vital tool for accelerating the discovery and optimization of novel compounds. For 1,8-naphthyridine derivatives, advanced computational modeling provides powerful predictive capabilities, guiding molecular design and offering deep mechanistic insights.

Future computational efforts will likely concentrate on:

Predictive Property Modeling: Employing methods like Density Functional Theory (DFT) to predict the electronic and photophysical properties of new 7-Amino-1,8-naphthyridine-2,4-diol derivatives, guiding the design of molecules for specific applications in materials science.

Structure-Based Drug Design: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to design new derivatives with enhanced binding affinity and selectivity for specific biological targets. researchgate.netresearchgate.net These in-silico screening methods help prioritize synthetic targets. researchgate.net

Mechanistic Studies: Calculating reaction energy profiles to understand the mechanisms of synthetic reactions, thereby enabling the optimization of reaction conditions for improved yield and selectivity.

Machine Learning and AI: Integrating machine learning algorithms to analyze large datasets can help predict a range of properties, from biological activity to synthetic feasibility, further accelerating the design-build-test-learn cycle. youtube.com

Integration of Naphthyridine Derivatives into Hybrid Materials Systems

The distinct electronic and photophysical properties of the 1,8-naphthyridine scaffold make it an attractive component for advanced functional materials. researchgate.net Future research is geared towards incorporating naphthyridine derivatives, including analogues of this compound, into sophisticated hybrid systems to create materials with novel functionalities.

Promising areas for development include:

Coordination Polymers and MOFs: The nitrogen atoms of the 1,8-naphthyridine ring are excellent ligands for metal ions, making them ideal building blocks for metal-organic frameworks (MOFs) and other coordination polymers. nih.gov These materials have potential applications in catalysis, gas storage, and sensing.

Organic Electronics: The rigid, planar structure and electronic properties of naphthyridines are well-suited for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Research will focus on tuning the molecular structure to optimize performance.

Fluorescent Sensors: The inherent fluorescence of some naphthyridine derivatives can be harnessed to create sensitive and selective sensors for metal ions or other biologically relevant molecules.

Bio-Hybrid Materials: Combining the unique properties of naphthyridines with biomolecules like peptides or nucleic acids could lead to novel materials for applications in targeted drug delivery and bioimaging.

Deepening Understanding of Biological Target Interactions and Pathways

While the broad-spectrum biological activity of 1,8-naphthyridines is well-documented, a more profound understanding of their molecular mechanisms of action is essential for their translation into clinical therapeutics. researchgate.netnih.govnih.gov Future research must focus on precisely identifying their biological targets and elucidating the cellular pathways they modulate.

Key research objectives in this area are:

Target Identification and Validation: Utilizing advanced techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the specific proteins or nucleic acids that derivatives of this compound interact with.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to solve the three-dimensional structures of naphthyridine derivatives in complex with their biological targets. This provides atomic-level insights crucial for structure-based drug design.

Pathway Analysis: Using systems biology approaches like transcriptomics and proteomics to map the downstream signaling pathways affected by these compounds, offering a holistic view of their cellular effects.

Development of Chemical Probes: Synthesizing tagged versions of bioactive compounds to be used as chemical probes for visualizing their subcellular localization and identifying binding partners within living cells. This can help unravel their mechanism of action. nih.gov

Challenges and Opportunities in the Academic Research Landscape of 1,8-Naphthyridines

The academic exploration of 1,8-naphthyridines is a dynamic field characterized by both significant challenges and vast opportunities. researchgate.net Overcoming these hurdles will be crucial to fully realize the therapeutic and technological potential of this important class of heterocyclic compounds.

Challenges:

Synthetic Complexity: The synthesis of structurally complex and functionally diverse 1,8-naphthyridine derivatives remains a significant challenge, often requiring multi-step sequences and specialized reagents. researchgate.net

Structure-Activity Relationship (SAR) Elucidation: A comprehensive understanding of the relationship between the chemical structure and the resulting biological activity or material property is often difficult to establish and requires extensive interdisciplinary collaboration.

Drug Resistance: For antimicrobial and anticancer applications, the emergence of drug resistance necessitates the continuous development of new derivatives with novel mechanisms of action. mdpi.com

Opportunities:

Drug Discovery: The 1,8-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, offering endless opportunities for the discovery of new drugs against a wide array of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.govekb.eg